![molecular formula C11H7N3 B14753863 Pyridazino[3,4-C]quinoline CAS No. 230-11-5](/img/structure/B14753863.png)
Pyridazino[3,4-C]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino[3,4-C]quinoline is a heterocyclic compound that features a fused ring system combining pyridazine and quinoline moieties. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the ring system imparts distinctive electronic properties, making it a valuable scaffold for drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of this compound derivatives . The reaction conditions often include the use of oxidizing agents and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazino[3,4-C]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
Pyridazino[3,4-C]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: The electronic properties of this compound derivatives make them suitable for use in organic electronics and photonics.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Pyridazino[3,4-C]quinoline involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Quinoline: A well-known nitrogenous base with a simpler structure compared to Pyridazino[3,4-C]quinoline.
Pyridazine: Another nitrogen-containing heterocycle, but with different electronic properties and reactivity.
Quinoxaline: A compound with a similar fused ring system but different nitrogen positioning.
Uniqueness: this compound stands out due to its fused ring system that combines the properties of both pyridazine and quinoline. This unique structure imparts distinctive electronic and steric properties, making it a versatile scaffold for various applications .
Propriétés
Numéro CAS |
230-11-5 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
pyridazino[3,4-c]quinoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-6-13-14-11(9)7-12-10/h1-7H |
Clé InChI |
FPQBLXCSIHDYGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)N=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
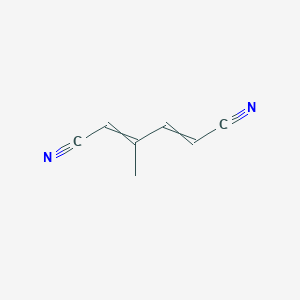
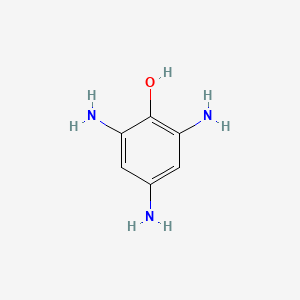

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
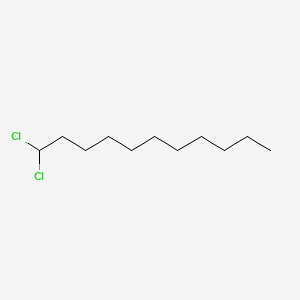

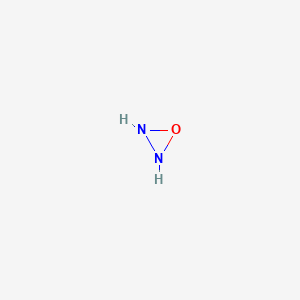

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

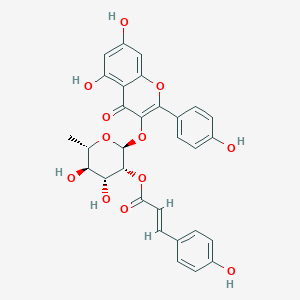
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
